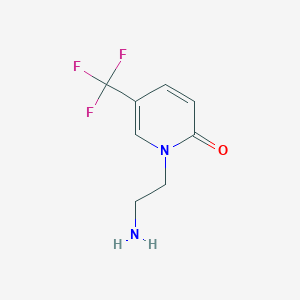

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one

描述

属性

IUPAC Name |

1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJDHGBOSZWUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from 4-Dialkylaminotetrahydropyridinylidene Salts via Aldehyde Condensation and Hydrolysis

One established method begins with the preparation of 4-dialkylaminotetrahydropyridinylidene salts (denoted as compounds 1a–1d in the literature), which serve as key intermediates. These salts are reacted with aromatic aldehydes, including trifluoromethyl-substituted benzaldehydes, under alkaline conditions to form β-aminoketones and related dihydropyridinone derivatives.

Key reaction conditions and steps:

- Suspension of the pyridinylidene salt in water.

- Addition of potassium hydroxide (KOH) solution to form a clear solution.

- Addition of 4-(trifluoromethyl)benzaldehyde or benzaldehyde.

- Stirring at room temperature for several days (4–6 days).

- Isolation of crystalline products by filtration, washing, and drying.

- Optional recrystallization from ethyl acetate/cyclohexane to purify the product.

| Starting Material | Aldehyde Used | KOH Amount (mmol) | Reaction Time (days) | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1a | 4-(Trifluoromethyl)benzaldehyde | 26.13 | 4 | 68 | Orange-yellow solid, recrystallized to white solid |

| 1b | Benzaldehyde | 26.20 | 5 | 50 | Orange-yellow solid, recrystallized to white solid |

| 1c | Benzaldehyde | 24.89 | 4 | 77 | Off-white solid, recrystallized to white needles |

| 1d | Benzaldehyde | 25.00 | 6 | 27 | Off-white needles |

This method allows the incorporation of the trifluoromethyl group via the aromatic aldehyde and yields the dihydropyridinone core with the aminoethyl substituent formed through the reaction mechanism involving β-aminoketones and hydrolysis steps. The reaction mechanism involves initial formation of β-aminoketones followed by hydrolysis to the dihydropyridinone structure.

Catalytic Hydrogenation of 3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones

Another approach involves catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones to produce the corresponding piperidinones, which can be further functionalized to obtain the target compound.

- Starting from 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones or 6-hydroxy-5,6-dihydropyridin-2(1H)-ones.

- Catalytic hydrogenation under controlled conditions.

- This method is suitable for synthesizing trifluoromethyl-containing mimetics of ornithine and thalidomide analogues.

- The hydrogenation step reduces the double bond in the dihydropyridinone ring, yielding piperidinone derivatives that can be further modified to introduce the aminoethyl group.

This method is valuable for accessing trifluoromethylated lactams and related compounds with biological relevance.

Fluorination and Functional Group Transformations via Organometallic Intermediates

Advanced synthetic routes involve the use of organometallic reagents and silyl enol ethers to introduce fluorine atoms and modify the pyridinone ring system.

- Activation of magnesium turnings in an inert atmosphere.

- Reaction with 1-(3,5-difluorophenyl)-2,2,2-trifluoroethan-1-one to form organomagnesium intermediates.

- Subsequent treatment with trimethylsilyl chloride (TMSCl) to generate α,α-difluoro enol silyl ethers.

- Purification by column chromatography.

Though this method is more focused on fluorination and labeling, it provides a pathway to introduce trifluoromethyl and related fluorinated groups into pyridinone derivatives, which can be adapted for the synthesis of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one analogues.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Dialkylaminotetrahydropyridinylidene salts + 4-(trifluoromethyl)benzaldehyde | KOH in water, room temperature stirring | 4–6 days | 27–77 | Direct formation of dihydropyridinone derivatives |

| 2 | 3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones | Catalytic hydrogenation | Variable | Not specified | Produces piperidinones for further functionalization |

| 3 | Fluorinated aryl ketones | Mg activation, TMSCl, inert atmosphere | Hours | Moderate | Organometallic route for fluorination and labeling |

Detailed Research Findings and Notes

The first method (aldehyde condensation with pyridinylidene salts) is well-documented for its versatility in introducing various substituents, including trifluoromethyl groups, and yields crystalline products suitable for further characterization.

The catalytic hydrogenation approach provides access to saturated lactams with trifluoromethyl groups, useful intermediates for synthesizing biologically active analogues.

Organometallic fluorination methods, while more complex, enable precise incorporation of fluorine atoms and can be adapted for radiolabeling or isotopic labeling, which is valuable in medicinal chemistry research.

Reaction times for these syntheses vary from hours to several days, depending on the method and reagents used.

Purification typically involves recrystallization or chromatography, with solvents such as ethyl acetate, cyclohexane, and dichloromethane being common.

化学反应分析

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- The compound is being investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known bioactive molecules. Its trifluoromethyl group may enhance metabolic stability and bioavailability, making it a candidate for drug development.

2. Neuropharmacology

- Research indicates that derivatives of dihydropyridinones can influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or mood disorders. The aminoethyl side chain may interact with neurotransmitter receptors, enhancing its pharmacological profile.

3. Synthesis of Novel Compounds

- The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs with specific actions.

4. Material Science

- Due to its unique chemical properties, it can be utilized in the development of novel materials, particularly in coatings or polymers that require specific chemical resistance or thermal stability.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial properties of similar dihydropyridinones, suggesting that 1-(2-aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one could exhibit similar effects. Researchers found that modifications to the pyridine ring can enhance activity against various bacterial strains.

Case Study 2: Neuroprotective Effects

Research focusing on compounds with similar structures demonstrated neuroprotective effects in animal models of neurodegeneration. The mechanism was attributed to the modulation of oxidative stress pathways and inflammation, indicating a potential application for this compound in treating conditions like Alzheimer's disease.

Case Study 3: Synthesis and Characterization

A recent synthesis route was developed for creating this compound with high purity levels (>95%). The characterization through NMR and mass spectrometry confirmed its structure, paving the way for further biological evaluations.

作用机制

The mechanism by which 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Core Structural Variations

The 1,2-dihydropyridin-2-one scaffold is distinct from related heterocycles like pyrrolones (e.g., 3H-pyrrol-3-one in ) in terms of ring size, aromaticity, and electronic properties. Dihydropyridinones exhibit partial unsaturation, enabling conjugation across the ring, while pyrrolones (five-membered rings) have different steric and electronic profiles .

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven properties are summarized below:

Table 1: Structural and Functional Comparison of Dihydropyridinone Derivatives

Research Findings and Data Gaps

- Physicochemical Data: Experimental data on solubility, logP, and pKa for the target compound are lacking. These could be extrapolated from analogs: The trifluoroethyl analog () has a molecular weight of 206.17, suggesting the target compound (~223.18) may exhibit moderate aqueous solubility, balancing hydrophilicity (amino group) and lipophilicity (CF₃). The hydroxyethyl analog () likely has higher solubility in polar solvents due to H-bonding capacity .

- Synthetic Routes : Patents (–3) describe cyclization and coupling strategies for trifluoromethyl-containing heterocycles, which could be adapted for synthesizing the target compound.

生物活性

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one, also known by its CAS number 1267589-10-5, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The presence of the trifluoromethyl group enhances its reactivity and stability, making it suitable for applications in medicinal chemistry and materials science.

- Molecular Formula : C8H9F3N2O

- Molecular Weight : 206.16 g/mol

- IUPAC Name : 1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one

- Appearance : White to off-white powder

This compound exhibits significant biological activity through its interaction with various enzymes and cellular pathways. It has been reported to modulate several key biochemical processes:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can influence the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : It has been shown to affect the MAPK/ERK signaling pathway, which is vital for regulating cell proliferation and differentiation. This modulation can lead to altered cellular responses in various biological contexts.

Cellular Effects

The compound's effects on cellular functions are profound:

- Cell Proliferation : Studies indicate that it may enhance or inhibit cell proliferation depending on the specific cellular context and concentration used.

- Gene Expression Modulation : It influences gene expression patterns, potentially affecting the synthesis of proteins involved in critical cellular processes.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters such as P-glycoprotein, which helps in its cellular uptake and distribution. The compound's ability to traverse cell membranes is crucial for its biological activity.

Subcellular Localization

The localization of this compound within cells can significantly impact its mechanism of action. It may localize to specific organelles where it can exert its effects more effectively.

In Vitro Studies

Recent research has focused on the cytotoxicity and efficacy of this compound in various cancer cell lines. For instance:

- Cytotoxicity Assays : In studies involving melanoma and neuroblastoma cell lines, this compound demonstrated selective cytotoxicity at certain concentrations while sparing normal cells .

Comparative Analysis with Similar Compounds

A comparative study was conducted between this compound and other trifluoromethylated derivatives. The findings highlighted that while they share some biochemical properties, the unique aminoethyl side chain of this compound contributes to its distinctive biological profile and potential therapeutic applications .

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor; modulates MAPK/ERK pathway |

| Trifluoromethyl ketones | Structure | General metabolic effects; less selective |

| Trifluoromethyl-substituted furans | Structure | Reactive intermediates; varied applications |

常见问题

Basic: What synthetic routes are recommended for synthesizing 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

Answer:

A multi-step synthesis involving cyclization of aminoacetylenic ketones or enaminone intermediates is recommended. For example, cyclization reactions using electron-deficient acetylenes (e.g., as in ) can yield the dihydropyridin-2-one core. Optimize reaction temperature (80–120°C) and catalysts (e.g., Lewis acids) to enhance yield. Post-functionalization with a trifluoromethyl group may require fluorinating agents under inert atmospheres. Monitor intermediates via TLC or HPLC (see for buffer-based HPLC methods). Adjust solvent polarity (e.g., DMF or THF) to improve solubility .

Basic: Which spectroscopic techniques are critical for structural characterization and purity assessment?

Answer:

Use ¹H/¹³C NMR to confirm the dihydropyridin-2-one scaffold and substituent positions. FT-IR validates functional groups (e.g., C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity, employ HPLC with ammonium acetate buffer (pH 6.5) to resolve polar degradation products ( ). Quantify impurities using UV detection at λ = 254 nm .

Advanced: How can steric effects of the aminoethyl group influence regioselectivity in nucleophilic reactions?

Answer:

The aminoethyl group’s steric bulk may direct nucleophilic attacks to the less hindered C-3 or C-4 positions of the dihydropyridin-2-one ring. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps. Experimentally, compare reaction outcomes with/without protecting groups on the aminoethyl moiety. ’s cyclization studies highlight substituent-dependent regioselectivity .

Advanced: How to resolve contradictions between experimental and computational solubility predictions in polar aprotic solvents?

Answer:

Re-evaluate computational parameters (e.g., COSMO-RS solvent models) by incorporating explicit solvent interactions. Experimentally, measure solubility in DMSO, DMF, and acetonitrile using gravimetric or UV-Vis methods. If discrepancies persist, assess hydrogen-bonding capacity via Kamlet-Taft parameters. ’s surfactant-mediated solubility enhancement strategies may also apply .

Basic: What are key stability considerations for long-term storage of this compound?

Answer:

Store under argon at –20°C to prevent oxidation of the aminoethyl group. Monitor degradation via HPLC ( ) every 6 months. Protect from light to avoid photolytic cleavage of the trifluoromethyl group. Use amber vials and desiccants to minimize hydrolysis .

Advanced: What mechanistic insights explain unexpected byproducts during cyclization?

Answer:

Byproducts may arise from incomplete ring closure or competing pathways (e.g., dimerization). Use in situ FT-IR or reactant quenching to trap intermediates. Kinetic studies at varying temperatures can identify activation barriers. ’s bis-heterocycle synthesis highlights side reactions from excess reagents .

Basic: Which chromatographic methods are optimal for purification?

Answer:

Use reverse-phase HPLC with a C18 column and methanol/water gradients for polar impurities. For non-polar byproducts, silica gel chromatography with ethyl acetate/hexane (3:7) is effective. ’s ammonium acetate buffer (pH 6.5) improves peak resolution for ionic species .

Advanced: How does the trifluoromethyl group’s electronic effects modulate reactivity in cross-coupling reactions?

Answer:

The strong electron-withdrawing nature of CF₃ reduces electron density at adjacent carbons, hindering electrophilic substitution but facilitating oxidative addition in Pd-catalyzed couplings. Compare reaction rates with non-fluorinated analogs. Spectroscopic titration (e.g., UV-Vis with charge-transfer complexes) quantifies electronic effects .

Basic: How to experimentally determine the pKa of the aminoethyl group?

Answer:

Use potentiometric titration in aqueous buffer (pH 2–12) with a glass electrode. For non-aqueous systems, employ UV-Vis spectroscopy with pH-sensitive probes (e.g., 4-nitrophenol). ’s pH-adjusted ammonium acetate buffer provides a reference for calibration .

Advanced: What interdisciplinary approaches expand this compound’s applications beyond pharmacology?

Answer:

Integrate materials science (e.g., fluoropolymer synthesis leveraging CF₃ groups) and bioinformatics (QSAR modeling for agrochemical design). ’s surfactant interactions suggest utility in colloidal systems. Collaborate with computational chemists to explore novel reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。